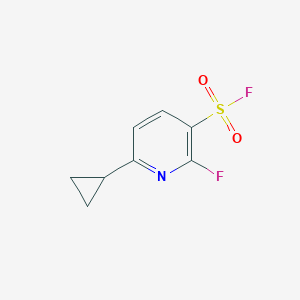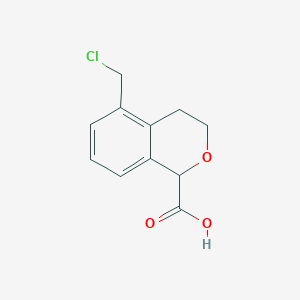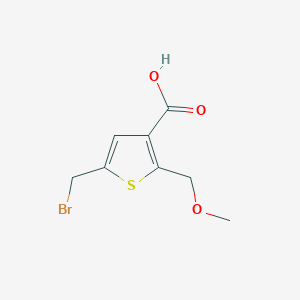
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylpiperidine with but-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one can be compared with other similar compounds, such as:
1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol: This compound has a similar piperidine structure but differs in its functional groups and chemical properties.
1-(3-Amino-4-methylpiperidin-1-yl)-2-methylpropan-1-one: Another similar compound with slight variations in its molecular structure and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(E)-1-(3-amino-4-methylpiperidin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C10H18N2O/c1-3-4-10(13)12-6-5-8(2)9(11)7-12/h3-4,8-9H,5-7,11H2,1-2H3/b4-3+ |
Clave InChI |
QMLKXFWVGVKLJN-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C(=O)N1CCC(C(C1)N)C |
SMILES canónico |
CC=CC(=O)N1CCC(C(C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


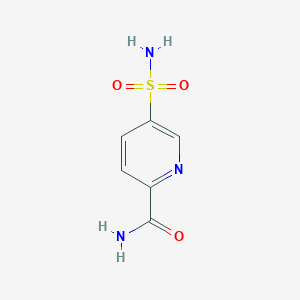
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)

![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
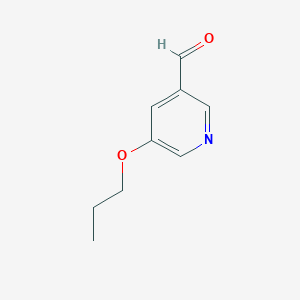
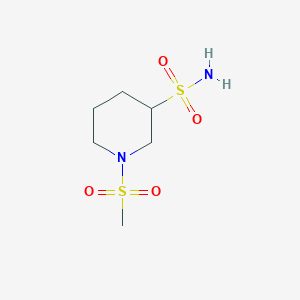

![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
